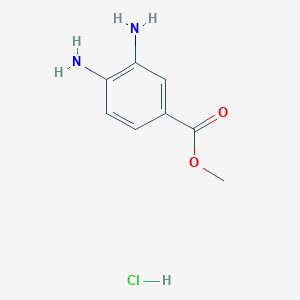

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthesis. For instance, the synthesis of related aromatic compounds with amino functionalities, such as the dipeptide mimetic in paper , and the chlorination of 4-aminobenzoic acid and its methyl ester in paper , suggest that similar synthetic strategies could be applicable to 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride.

Synthesis Analysis

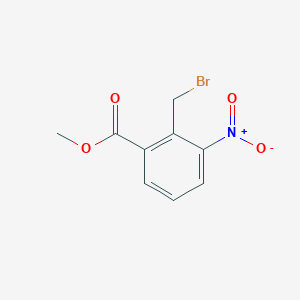

The synthesis of compounds related to 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride involves selective functionalization and protection of amino groups, as seen in the synthesis of a dipeptide mimetic . The chlorination of 4-aminobenzoic acid and its methyl ester also provides a precedent for the chemical modification of aromatic acids and their esters, which could be relevant for the synthesis of the target compound.

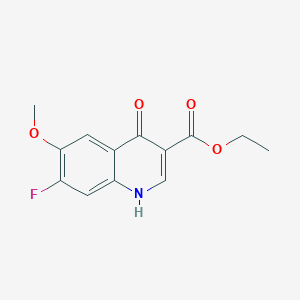

Molecular Structure Analysis

While the molecular structure of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is not directly discussed, the structure-related analysis of similar compounds, such as the polyimides based on 3,5-diaminobenzoic acid-4'-alkyloxybenzene ester , can provide insights into the potential structural characteristics of the target compound. Techniques such as FTIR and NMR, as mentioned in paper , would be essential for the structural analysis of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride can be inferred from the reactions described in the papers. For example, the chlorination reactions and the polycondensation reactions involving diamines and diacids indicate that the target compound may also undergo various chemical transformations, including acylation, amidation, and possibly polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride can be speculated based on related compounds. The solubility, molecular weight, and thermal properties of polyimides , as well as the selective acylation and polycondensation reactions of diamines and diacids , suggest that the target compound would exhibit specific solubility characteristics, reactivity, and possibly thermal stability.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Investigation

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is involved in the synthesis and structural investigation of organic compounds. For example, it plays a role in the synthesis of trimethyl and triphenyltin esters of 3-, 4-amino, and 3,5-diaminobenzoic acids, providing insights into their molecular structure based on crystal structure determinations and spectroscopic evidence (Tzimopoulos et al., 2009).

2. Synthesis of Aromatic Compounds

It's utilized in hydrothermal synthesis (HTS) of aromatic compounds, such as 2,3-diarylquinoxaline carboxylic acids, from 1,2-diarylketones and 3,4-diaminobenzoic acid. The process offers a green chemistry approach by avoiding volatile organic solvents, strong acids, and toxic catalysts (Unterlass & Amaya‐García, 2022).

3. Polymer Science and Surface Engineering

In polymer science, 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is involved in the synthesis of novel aromatic diamine monomers and polyimides, affecting properties like surface wettability which can be controlled by UV light irradiation. This has implications in creating materials with tailored hydrophobicity or hydrophilicity (Tsuda, 2013).

4. Catalysis in Peptide Dendrimers

It serves as a branching unit in peptide dendrimers, facilitating selective catalysis. This involvement showcases its utility in synthesizing complex organic molecules with enzyme-like kinetics, rate acceleration, and chiral discrimination (Douat-Casassus, Darbre, & Reymond, 2004).

5. Electrochemistry and Nanotechnology

The compound is crucial in functionalizing multi-walled carbon nanotubes (MWCNTs) at the defect sites, enhancing surface polarity and facilitating the deposition of nanoparticles like platinum. This has significant implications in electrochemistry and nanotechnology, particularly in improving electrocatalytic activity (Choi et al., 2012).

Safety And Hazards

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Eigenschaften

IUPAC Name |

methyl 3,4-diaminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQRLZRJSQHZSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592564 |

Source

|

| Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride | |

CAS RN |

1210824-92-2 |

Source

|

| Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)